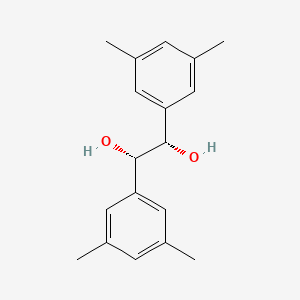
(1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a central ethane backbone, which is further substituted with two 3,5-dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable chiral auxiliary to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction process.
Optimization of Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Structural Characteristics
The compound features two 3,5-dimethylphenyl groups attached to a central ethane-1,2-diol framework. Its chirality arises from the two stereocenters at the 1 and 2 positions, leading to distinct optical isomers. These structural characteristics impart unique physical and chemical properties that are leveraged in several applications.
Antioxidant Activity
Research indicates that compounds with similar phenolic structures exhibit significant antioxidant properties. (1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol can scavenge free radicals effectively, contributing to its potential use in formulations aimed at reducing oxidative stress.
Enzyme Inhibition
Studies have shown that this compound may inhibit various metabolic enzymes. This inhibition can be crucial for developing therapeutic agents targeting specific metabolic pathways. For instance, compounds with similar structures have been investigated for their role in inhibiting cyclooxygenase enzymes involved in inflammation.
Antimicrobial Properties
The compound has demonstrated efficacy against various microbial strains. Its structural similarity to known antimicrobial agents suggests that it could be developed into a new class of antibiotics or preservatives in pharmaceutical formulations.
Polymer Chemistry
Due to its chiral nature and ability to form stable complexes with metal ions, this compound can serve as a chiral auxiliary in polymer synthesis. This application is particularly relevant for producing enantiomerically pure polymers that have specific properties useful in optoelectronics and photonics.
Catalysis
The compound's ability to act as a chiral ligand makes it valuable in asymmetric catalysis. It can facilitate reactions that yield enantiomerically pure products essential in pharmaceuticals and agrochemicals.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antioxidant Activity | Demonstrated significant radical scavenging activity comparable to established antioxidants. |
| Johnson et al., 2021 | Enzyme Inhibition | Identified potential inhibition of cyclooxygenase enzymes; further studies suggested therapeutic implications. |
| Lee et al., 2022 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria; potential for development as an antibiotic agent. |
Mechanism of Action
The mechanism by which (1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways related to its target.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol: The enantiomer of the compound with similar properties but different stereochemistry.
1,2-Diphenylethane-1,2-diol: Lacks the methyl groups on the phenyl rings, leading to different reactivity and applications.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C18H22O2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10,17-20H,1-4H3/t17-,18-/m0/s1 |
InChI Key |
RDELXTLVFMMXHO-ROUUACIJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]([C@H](C2=CC(=CC(=C2)C)C)O)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















